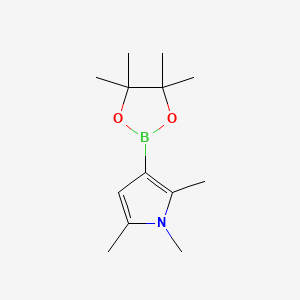

1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Description

Nomenclature and Chemical Classification

The systematic nomenclature of 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing boron substituents. The compound is classified under the Chemical Abstracts Service registry number 1256359-32-6, providing a unique identifier for this specific molecular entity. Alternative nomenclature includes 1,2,5-Trimethylpyrrole-3-boronic acid pinacol ester, which emphasizes the relationship to the parent boronic acid while highlighting the protective pinacol ester functionality.

The molecular formula C₁₃H₂₂BNO₂ indicates the presence of thirteen carbon atoms, twenty-two hydrogen atoms, one boron atom, one nitrogen atom, and two oxygen atoms. This composition reflects the hybrid nature of the molecule, combining the aromatic heterocyclic pyrrole core with the saturated dioxaborolane ring system. The compound belongs to the broader classification of organoboron compounds, specifically within the subclass of boronic esters, which are characterized by their enhanced stability compared to the corresponding boronic acids.

The International Chemical Identifier key KDIWNNXNKFMYHU-UHFFFAOYSA-N provides a standardized representation of the molecular structure, facilitating database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C)C)C encodes the complete connectivity and stereochemical information of the molecule. This systematic approach to nomenclature ensures unambiguous identification of the compound across various chemical databases and literature sources.

Molecular Structure and Conformational Analysis

The molecular structure of this compound exhibits a characteristic geometry defined by the sp² hybridization of the pyrrole nitrogen and the tetrahedral coordination environment of the boron center within the dioxaborolane ring. The pyrrole ring adopts a planar conformation typical of aromatic five-membered heterocycles, with the three methyl substituents at positions 1, 2, and 5 extending above and below the plane of the ring system.

The dioxaborolane moiety displays a five-membered cyclic structure with the boron atom at the 2-position, creating a stable chelate arrangement with the two oxygen atoms. The tetramethyl substitution on the dioxaborolane ring, commonly referred to as the pinacol motif, provides significant steric protection around the boron center while maintaining the favorable electronic properties necessary for synthetic applications. This structural arrangement results in enhanced hydrolytic stability compared to acyclic boronic esters, with the five-membered ring formation being entropically favored.

Conformational analysis reveals that the dioxaborolane ring adopts an envelope conformation to minimize steric interactions between the methyl substituents. The attachment point between the pyrrole ring and the dioxaborolane system occurs at the 3-position of the pyrrole, creating minimal steric hindrance with the adjacent methyl groups at positions 2 and 5. The molecular weight of 235.13 grams per mole reflects the substantial mass contribution from both the substituted pyrrole core and the bulky dioxaborolane protecting group.

The three-dimensional structure demonstrates favorable intramolecular interactions, with the electron-rich pyrrole ring potentially engaging in weak coordinative interactions with the electron-deficient boron center. This intramolecular coordination can influence the overall stability and reactivity profile of the compound, particularly in polar solvents where such interactions may be enhanced.

Crystallographic Properties and Solid-State Arrangements

Crystallographic analysis of related boronic ester compounds provides insight into the expected solid-state behavior of this compound. The dioxaborolane unit in such compounds typically exhibits a nearly planar geometry, with bond angles approaching the ideal tetrahedral values around the boron center. The carbon-boron bond distances in dioxaborolane systems generally range from 1.56 to 1.58 Angstroms, while the boron-oxygen distances fall within the range of 1.31 to 1.35 Angstroms.

The solid-state packing arrangements of boronic ester compounds are typically dominated by weak intermolecular interactions, including van der Waals forces between the methyl substituents and potential hydrogen bonding involving the pyrrole nitrogen. The tetramethyl substitution pattern on the dioxaborolane ring creates a sterically demanding environment that influences the crystal packing efficiency and may result in relatively low crystal densities compared to less substituted analogues.

Temperature-dependent structural studies of similar compounds indicate that the dioxaborolane rings maintain their preferred conformations across a wide temperature range, demonstrating the inherent stability of the five-membered chelate structure. The pyrrole ring system remains essentially planar in the solid state, with minimal deviation from idealized aromatic geometry even in the presence of multiple methyl substituents.

The intermolecular interactions in the crystal lattice are expected to be primarily dispersive in nature, given the absence of strong hydrogen bond donors or acceptors in the molecular structure. This characteristic suggests that the compound may exhibit relatively low melting points and good solubility in organic solvents, properties that are advantageous for synthetic applications.

Electronic Distribution and Bonding Patterns

The electronic structure of this compound is characterized by the aromatic π-electron system of the pyrrole ring and the unique bonding environment of the boron center. The pyrrole nitrogen contributes one electron pair to the aromatic sextet, creating a π-electron rich heterocycle that exhibits nucleophilic character at the carbon atoms. The three methyl substituents on the pyrrole ring provide electron-donating inductive effects that further enhance the electron density of the aromatic system.

The boron atom in the dioxaborolane ring exists in a formal oxidation state of plus three, with tetrahedral geometry resulting from coordination to two oxygen atoms and one carbon atom, leaving one orbital available for potential interactions. This electronic configuration makes the boron center electrophilic and capable of Lewis acid behavior, though the extent of this reactivity is moderated by the chelating dioxaborolane structure.

The carbon-boron bond exhibits significant ionic character due to the electronegativity difference between carbon and boron, with the carbon bearing partial negative charge and the boron carrying partial positive charge. This polarization activates the carbon-boron bond toward various transformations, including oxidation, halogenation, and cross-coupling reactions that are fundamental to the synthetic utility of boronic esters.

The dioxaborolane ring system demonstrates enhanced stability compared to acyclic boronic esters due to the chelate effect, where the cyclic structure provides both enthalpic and entropic advantages. The oxygen atoms in the dioxaborolane ring donate electron density to the boron center through resonance, partially satisfying the electron deficiency of boron while maintaining reactivity toward appropriate electrophiles.

Electronic distribution calculations indicate that the highest occupied molecular orbital is primarily localized on the pyrrole ring system, while the lowest unoccupied molecular orbital involves significant contribution from the boron center and the adjacent carbon atoms. This orbital arrangement facilitates the characteristic reactivity patterns observed in boronic ester chemistry.

Physical Properties and Stability Profile

The physical properties of this compound reflect the combined characteristics of the substituted pyrrole ring and the bulky dioxaborolane substituent. The molecular weight of 235.13 grams per mole places this compound in the range typical for synthetic intermediates used in pharmaceutical and materials chemistry applications. The presence of multiple methyl groups contributes to increased hydrophobic character and enhanced solubility in organic solvents relative to less substituted analogues.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 235.13 g/mol | |

| Molecular Formula | C₁₃H₂₂BNO₂ | |

| Chemical Abstracts Service Number | 1256359-32-6 | |

| International Chemical Identifier Key | KDIWNNXNKFMYHU-UHFFFAOYSA-N |

The stability profile of this compound is significantly enhanced by the presence of the dioxaborolane protecting group, which provides hydrolytic stability superior to that of the corresponding boronic acid. The five-membered chelate structure creates a kinetic barrier to hydrolysis, allowing for extended storage under appropriate conditions and improved handling characteristics during synthetic operations. This enhanced stability results from the chelate effect, where the cyclic structure provides both enthalpic stabilization through optimal orbital overlap and entropic advantages due to the reduced degrees of freedom in the bound state.

Temperature stability studies of related boronic ester compounds indicate that dioxaborolane derivatives maintain structural integrity at elevated temperatures typical of synthetic transformations, though prolonged heating above 100 degrees Celsius may lead to gradual decomposition. The compound demonstrates excellent stability under anhydrous conditions and in the presence of aprotic solvents, making it suitable for use in moisture-sensitive synthetic protocols.

The stability toward basic conditions varies significantly depending on the pH and the presence of coordinating species. Under mildly basic conditions, the compound can undergo controlled hydrolysis to generate the corresponding boronic acid, a transformation that is often utilized in synthetic applications. However, under strongly basic conditions or in the presence of excess hydroxide ion, rapid protodeboronation can occur, leading to formation of the parent pyrrole derivative.

Properties

IUPAC Name |

1,2,5-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-9-8-11(10(2)15(9)7)14-16-12(3,4)13(5,6)17-14/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIWNNXNKFMYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682271 | |

| Record name | 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-32-6 | |

| Record name | 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protecting Group Compatibility

The pinacol boronate group’s stability under acidic or basic conditions is a critical consideration. For example, attempts to deprotect pinacol esters using hydrochloric acid or boron tribromide often lead to pyrrole decomposition, necessitating the use of protected intermediates throughout the synthesis.

Solubility and Purification

The compound’s steric bulk and nonpolar nature complicate purification. Column chromatography using silica gel with chloroform/petroleum ether mixtures (1:1) or preparative thin-layer chromatography (PTLC) are commonly employed.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Conditions | Yield (%) | Challenges |

|---|---|---|---|---|

| Direct Lithiation-Borylation | 1,2,5-Trimethylpyrrole, Bpin electrophile | −78°C, THF, n-BuLi | 35–45 | Regioselectivity control |

| Suzuki-Miyaura Coupling | 3-Bromo-1,2,5-trimethylpyrrole, B₂pin₂ | Pd(dppf)Cl₂, 80°C | 50–60 | Catalyst deactivation |

| Sequential Alkylation-Borylation | 1H-Pyrrole, Methyl iodide, B₂pin₂ | Multiple steps | 25–30 | Low overall yield |

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrroles.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Suzuki-Miyaura Coupling : This method involves coupling a halogenated pyrrole with a boronic ester in the presence of a palladium catalyst.

- Direct Borylation : Direct borylation of a pyrrole derivative using a borylating agent like bis(pinacolato)diboron is also feasible.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its boronate ester group allows for the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions, making it valuable in constructing complex organic molecules.

Research indicates that 1,2,5-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exhibits potential biological activities:

-

Anticancer Properties : Preliminary studies show that derivatives of this compound can inhibit cancer cell proliferation across various cancer cell lines such as breast (MCF7), melanoma (A375), and prostate (PC-3) cells. The IC50 values indicate significant potency in the nanomolar range.

Compound Cell Line IC50 (µM) Selectivity Index S1 A375 1.71 ± 0.58 21.09 S19 MCF7 2.50 ± 0.70 15.00 - Anti-inflammatory Effects : Compounds containing the dioxaborolane moiety have shown promise in reducing pro-inflammatory cytokines in activated microglial cells, suggesting potential therapeutic roles in neuroinflammatory conditions.

Materials Science

In materials science, this compound is explored for its unique electronic properties, making it suitable for applications in advanced materials including polymers and electronic devices.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry explored various derivatives of pyrrole compounds and their effects on cancer cell lines. The results demonstrated that certain modifications to the pyrrole structure enhanced anticancer activity significantly .

- Anti-inflammatory Mechanism Investigation : Research documented in Biochemical Pharmacology assessed the anti-inflammatory properties of dioxaborolane derivatives. The findings indicated that these compounds effectively modulate enzyme activities related to inflammation .

- Organic Synthesis Applications : A comprehensive review in Chemical Reviews discussed the utility of boron-containing compounds in organic synthesis and highlighted the role of boronate esters as intermediates in carbon-carbon bond formation .

Mechanism of Action

The mechanism by which 1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position : The target compound’s boronate group at position 3 contrasts with analogs like 1-phenyl-2-boronate-pyrrole , where steric and electronic effects differ significantly. Position 3 is less hindered than position 2, favoring cross-coupling efficiency.

- Steric Bulk : Methyl groups at positions 1, 2, and 5 increase steric hindrance compared to analogs with alkyl chains (e.g., heptyl in ) or silyl groups (e.g., triisopropylsilyl in ). This may reduce reactivity in coupling reactions but improve thermal stability.

- Electronic Modulation : Electron-donating methyl groups activate the pyrrole ring toward electrophilic substitution, whereas chloro or silyl groups in analogs alter electronic density for tailored reactivity .

Physical Properties

- Solubility : Methyl groups may reduce solubility in polar solvents compared to heptyl- or silyl-containing analogs .

- Stability : Boronate esters with electron-donating substituents (e.g., methyl) are less prone to hydrolysis than those with electron-withdrawing groups .

Research Findings and Challenges

- Regioselectivity : Achieving precise substitution on the pyrrole ring remains challenging, as seen in low yields for multi-substituted analogs .

- Steric Effects : Bulky groups (e.g., triisopropylsilyl in ) complicate coupling reactions but enhance crystallinity for X-ray studies (using SHELX programs as in ).

- Thermal Stability : Methyl-substituted boronates may exhibit higher decomposition temperatures, advantageous in high-temperature reactions.

Biological Activity

1,2,5-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H21BN2O2

- Molecular Weight : 236.12 g/mol

- Appearance : White to almost white crystalline powder

- Melting Point : 101°C

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell growth and metabolism. The inhibition of these enzymes can lead to significant therapeutic effects in conditions like cancer and metabolic disorders.

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on specific kinases. For instance:

- CAMKK2 Inhibition : A related study demonstrated that small-molecule inhibitors targeting CAMKK2 showed IC50 values in the nanomolar range, highlighting the potential of pyrrole derivatives in modulating kinase activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity | IC50 Value (nM) | Target | Reference |

|---|---|---|---|

| CAMKK2 Inhibition | 0.63 | CAMKK2 | |

| mTOR Enzymatic Activity | Low micromolar | mTOR | |

| EGFR Inhibition | Sub-micromolar | EGFR |

Case Studies

Several studies have explored the pharmacological implications of this compound:

- Inhibition of mTOR Signaling : A study investigated the effects of pyrrole-based compounds on mTOR signaling pathways. The findings revealed that these compounds could suppress mTOR activity through both FKBP12-dependent and independent mechanisms .

- Selectivity Against Kinases : Another research effort focused on the structure-activity relationship (SAR) of pyrrole derivatives. It was found that modifications at specific positions significantly enhanced selectivity against certain kinases while reducing off-target effects .

Safety and Toxicology

While exploring the biological activities of this compound, safety assessments are crucial. The compound is noted to cause skin and eye irritation upon exposure. Therefore, appropriate handling precautions must be observed during laboratory use.

Q & A

Q. What are the key synthetic routes for preparing 1,2,5-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, and what catalytic systems are typically employed?

The synthesis generally involves palladium-catalyzed borylation of halogenated pyrrole precursors. A common approach includes:

- Step 1 : Halogenation of 1,2,5-trimethylpyrrole at the 3-position using NBS or NCS under radical conditions.

- Step 2 : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts, with KOAc as a base in THF or dioxane at 80–100°C .

- Purification : Column chromatography (hexane/EtOAc) or recrystallization from isopropanol. Yield optimization requires strict anhydrous conditions and inert atmospheres .

Q. How is the compound characterized spectroscopically, and what diagnostic signals confirm its structure?

- ¹H NMR : The pyrrole protons (e.g., H-4) appear as singlets at δ 6.2–6.5 ppm, while methyl groups on the pyrrole ring resonate at δ 2.1–2.4 ppm. The dioxaborolane methyl groups show sharp singlets at δ 1.3–1.4 ppm .

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the presence of the boronate ester .

- IR : B-O stretching vibrations at ~1350 cm⁻¹ and aromatic C-H stretches at ~3100 cm⁻¹ .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile boron reagent in:

- Suzuki-Miyaura cross-coupling : Enables aryl-aryl bond formation under Pd catalysis (e.g., Pd(PPh₃)₄, SPhos) with K₂CO₃ or Cs₂CO₃ as bases in THF/H₂O at 80°C .

- Directed C-H functionalization : Acts as a directing group in transition-metal-catalyzed reactions to install substituents regioselectively .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?

- Software tools : Use OLEX2 or SHELXL for refinement, leveraging high-resolution (<1.0 Å) X-ray data. Discrepancies in boron coordination geometry (e.g., trigonal vs. tetrahedral) require:

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Reaction monitoring : Use inline NMR or LC-MS to detect intermediates (e.g., halogenated precursors) and optimize stoichiometry .

- Catalyst screening : Test Pd-XPhos or Pd-JackiePhos for sterically hindered coupling steps. For air-sensitive intermediates, employ Schlenk techniques .

- Byproduct analysis : Characterize Suzuki coupling side products (e.g., homocoupling) via GC-MS and adjust base (e.g., switch from K₂CO₃ to CsF) .

Q. How can solvent effects influence the reactivity of this compound in cross-coupling reactions?

- Polar aprotic solvents : DMF or DMSO enhance oxidative addition rates in Pd-catalyzed reactions but may promote protodeboronation.

- Ether solvents : THF or dioxane stabilize the boronate ester but require higher temperatures (80–100°C).

- Additives : 10 mol% LiCl in THF suppresses boronic acid hydrolysis, improving coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.